molecular formula C22H18Cl2N2O2 B3743634 N1,N4-BIS(3-CHLORO-2-METHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE

N1,N4-BIS(3-CHLORO-2-METHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE

Cat. No.: B3743634
M. Wt: 413.3 g/mol
InChI Key: HIVYJPXKOMBOQX-UHFFFAOYSA-N
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Description

N1,N4-BIS(3-CHLORO-2-METHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of two 3-chloro-2-methylphenyl groups attached to a benzene-1,4-dicarboxamide core

Properties

IUPAC Name

1-N,4-N-bis(3-chloro-2-methylphenyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O2/c1-13-17(23)5-3-7-19(13)25-21(27)15-9-11-16(12-10-15)22(28)26-20-8-4-6-18(24)14(20)2/h3-12H,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVYJPXKOMBOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-BIS(3-CHLORO-2-METHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of 3-chloro-2-methylaniline with benzene-1,4-dicarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1,N4-BIS(3-CHLORO-2-METHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The amide groups can be reduced to amines under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the chloro groups are replaced by other functional groups.

    Oxidation Reactions: Products include carboxylic acids derived from the oxidation of methyl groups.

    Reduction Reactions: Products include amines derived from the reduction of amide groups.

Scientific Research Applications

N1,N4-BIS(3-CHLORO-2-METHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1,N4-BIS(3-CHLORO-2-METHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N1,N4-BIS(3-CHLORO-4-METHYLPHENYL)SUCCINAMIDE: Similar structure but with a succinamide core instead of a benzene-1,4-dicarboxamide core.

    N,N’-BIS(3-CHLORO-4-METHYLPHENYL)FORMAMIDINE: Similar structure but with a formamidine core.

Uniqueness

N1,N4-BIS(3-CHLORO-2-METHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE is unique due to its specific substitution pattern and the presence of both chloro and methyl groups on the phenyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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